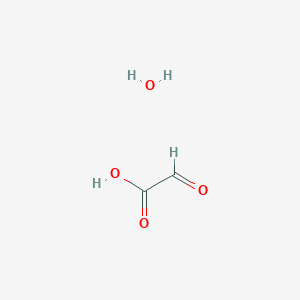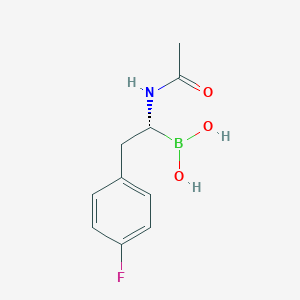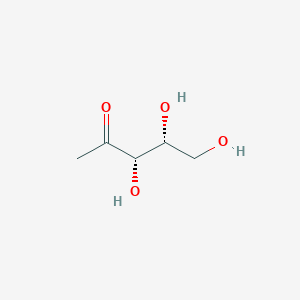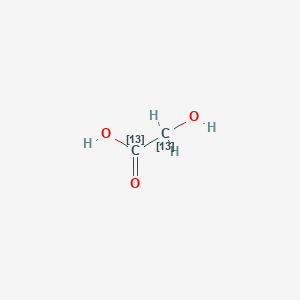![molecular formula C16H14FN B118246 4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene CAS No. 146364-05-8](/img/structure/B118246.png)
4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene, commonly known as FTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTH is a polycyclic aromatic compound that has been synthesized using various methods, including the Pictet-Spengler reaction, and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of FTH is not fully understood, but it is believed to work by binding to specific target proteins and modulating their activity. FTH has been shown to selectively bind to certain proteins, including tubulin and tau, which are involved in the regulation of cell division and the formation of neurofibrillary tangles, respectively. FTH has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain.
Efectos Bioquímicos Y Fisiológicos
FTH has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. FTH has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FTH has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, FTH has been shown to have neuroprotective effects by preventing the formation of neurofibrillary tangles and reducing oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FTH is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, FTH has shown promising results in various scientific research applications, making it a potentially valuable tool for researchers in various fields. However, one of the limitations of FTH is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of FTH, including the development of more efficient synthesis methods, the exploration of its potential applications in organic electronics, and the further investigation of its mechanism of action. Additionally, further studies are needed to determine the potential toxicity of FTH and its suitability for use in various applications.
Métodos De Síntesis
The synthesis of FTH involves the reaction of tryptamine with a fluorinated aldehyde or ketone in the presence of an acid catalyst. One of the most commonly used methods for the synthesis of FTH is the Pictet-Spengler reaction, which involves the condensation of tryptamine with a fluorinated aldehyde or ketone in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
FTH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, FTH has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FTH has also been studied for its potential applications in materials science, where it has been used as a building block for the synthesis of various functional materials. Additionally, FTH has shown potential as an organic electronic material due to its unique electronic properties.
Propiedades
Número CAS |
146364-05-8 |
|---|---|
Nombre del producto |
4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene |
Fórmula molecular |
C16H14FN |
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
4-fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14FN/c17-11-6-5-10-7-16-13-4-2-1-3-12(13)15(9-18-16)14(10)8-11/h1-6,8,15-16,18H,7,9H2 |
Clave InChI |
WSTMLPIHCJDBFV-UHFFFAOYSA-N |
SMILES |
C1C2C3=CC=CC=C3C(CN2)C4=C1C=CC(=C4)F |
SMILES canónico |
C1C2C3=CC=CC=C3C(CN2)C4=C1C=CC(=C4)F |
Sinónimos |
3-fluoro-10,5-(iminomethano)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



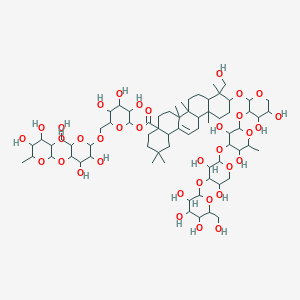
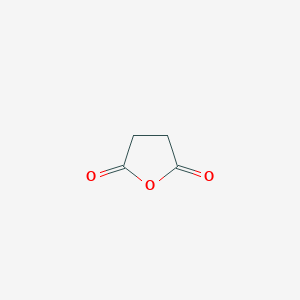
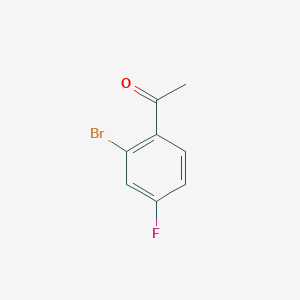
![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)
![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)


